ML-179
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₁H₂₅F₃N₄O₂ |
|---|---|
Molecular Weight |
422.44 |
Synonyms |
CID-45100448; 3-Cyclohexyl-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidine- 2,4(1H, 3H)-dione |
Origin of Product |
United States |
Methodological & Application
treating MDA-MB-231 cells with ML-179 for migration studies
An In-Depth Guide to Investigating MDA-MB-231 Cell Migration Using the Putative Inhibitor ML-179
Authored by a Senior Application Scientist
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of the triple-negative breast cancer cell line, MDA-MB-231, in migration studies involving the novel investigational compound, this compound. This guide moves beyond simple procedural lists to explain the scientific rationale behind protocol design, ensuring robust and reproducible results.
Foundational Concepts: Understanding the System
MDA-MB-231: A Clinically Relevant Model for Metastasis
The MDA-MB-231 cell line, derived from a pleural effusion of a patient with metastatic mammary adenocarcinoma, is a cornerstone of breast cancer research.[1][2] Its prominence stems from its aggressive, invasive phenotype and its classification as triple-negative breast cancer (TNBC). This means the cells lack expression of the estrogen receptor (ER), progesterone receptor (PR), and do not have amplification of human epidermal growth factor receptor 2 (HER2).[1][3] This profile mirrors a particularly aggressive subtype of human breast cancer with limited targeted therapy options, making MDA-MB-231 an invaluable tool for discovering novel anti-metastatic agents.[4][5]
These cells exhibit features associated with the epithelial-mesenchymal transition (EMT), including a spindle-shaped morphology and a high capacity for migration and invasion through the extracellular matrix (ECM).[1][6] This inherent migratory capacity is driven by complex intracellular signaling networks that regulate the dynamic remodeling of the actin cytoskeleton.
The Engine of Migration: Rho GTPases and Cytoskeletal Dynamics
Cell migration is a sophisticated, multi-step process orchestrated primarily by the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[7][8] These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to control distinct aspects of cell motility.[7]
-
Cdc42: Triggers the formation of filopodia, which are thin, finger-like protrusions that act as environmental sensors.[9]
-
Rac1: Drives the formation of lamellipodia, broad, sheet-like protrusions at the cell's leading edge that generate the primary force for movement.[9][10]
-
RhoA: Promotes the assembly of actin stress fibers and focal adhesions, which are crucial for cell body contraction and adhesion to the substrate.[8][9]
In MDA-MB-231 cells, signaling cascades initiated by growth factors like EGF and HGF converge on these GTPases, making them prime targets for therapeutic intervention to halt metastasis.[10]
Signaling Pathway: Generalized Rho GTPase Activation and Cytoskeletal Remodeling
Caption: Generalized Rho GTPase signaling cascade in cell migration.
This compound: An Investigational Agent Targeting Cell Motility
This compound is a small molecule inhibitor currently under investigation for its anti-cancer properties. While its precise mechanism is the subject of ongoing research, preliminary studies suggest it may interfere with the signaling pathways that control cytoskeletal rearrangement, potentially through direct or indirect modulation of Rho GTPase activity. This application note provides the protocols to rigorously test this hypothesis in the context of MDA-MB-231 cell migration. One report identifies this compound (also known as SR-1309) as an inverse agonist of the liver receptor homologue-1 (LRH1/NR5A2), a nuclear receptor implicated in the proliferation of ER-negative breast cancer cells.[11] Its effects on migration represent a key area for exploration.
Pre-Experimental Validation: Setting the Stage for Success
Before initiating migration studies, it is critical to establish the foundational parameters of the cell culture system and the test compound.
Cell Culture and Maintenance
Robust and reproducible data begins with healthy, consistently cultured cells.
-
Basal Medium: MDA-MB-231 cells are typically cultured in either Leibovitz's L-15 Medium supplemented with 10-15% Fetal Bovine Serum (FBS) and 2mM L-glutamine for culture in a non-CO₂ incubator, or DMEM with 10% FBS for culture in a humidified 5% CO₂ incubator.[1][2][3][6]
-
Subculture: Passage cells when they reach 70-80% confluency to maintain them in the exponential growth phase.[1] Use a trypsin-EDTA solution for detachment.[2]
-
Authentication: Regularly authenticate the cell line via short tandem repeat (STR) profiling to ensure the integrity of your model system.
Preparation and Handling of this compound
Proper preparation of the test compound is paramount.
-
Solubilization: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11]
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Stability: Always consider the stability of the compound in aqueous media at 37°C.[12][13] If stability is a concern, the medium containing this compound may need to be refreshed during longer experiments.
Determining the Optimal Working Concentration
A crucial step is to uncouple the anti-migratory effects of this compound from its potential cytotoxic or anti-proliferative effects.[14] The goal is to find the highest concentration that inhibits migration without significantly reducing cell viability.
-
Perform a Cytotoxicity Assay: Seed MDA-MB-231 cells in a 96-well plate. After 24 hours, treat them with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a period relevant to your migration assay (e.g., 24-48 hours).
-
Assess Viability: Use an appropriate method such as the Sulforhodamine B (SRB) or CCK-8 assay to determine cell viability.[15][16]
-
Select Concentrations: Choose 2-3 concentrations for your migration studies that show minimal (<10-15%) cytotoxicity. This ensures you are observing a true effect on migration, not just a consequence of cell death or sickness.
| Parameter | Recommendation | Rationale |
| Assay | SRB, CCK-8, or similar colorimetric/fluorometric assays | Provides quantitative data on cell viability/proliferation. |
| Concentration Range | Logarithmic scale (e.g., 0.01, 0.1, 1, 10, 100 µM) | To identify the IC50 and non-toxic concentration range efficiently. |
| Incubation Time | 24h and 48h | Should match the duration of the planned migration assays. |
| Vehicle Control | Medium with equivalent % DMSO | Essential to confirm the solvent has no effect on cell viability. |
| Concentration Selection | Concentrations causing <15% cell death | To isolate the anti-migratory effects from general cytotoxicity. |
Core Protocols: Quantifying Cell Migration
The following are detailed protocols for two standard, yet powerful, in vitro migration assays.
The Wound Healing (Scratch) Assay
This assay is ideal for studying collective, directional cell migration, mimicking the closure of a wound.
Workflow: Wound Healing Assay
Caption: Step-by-step workflow for the wound healing assay.
Detailed Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells into a 24-well plate at a density that will form a confluent monolayer after 24 hours (e.g., 2.0 x 10⁵ cells/well).[17]
-
Wound Creation: Once cells are ~90-100% confluent, use a sterile 200 µL pipette tip to make a single, straight scratch down the center of the well.[16][18] To create a more defined gap, specialized culture inserts can also be used.[19][20]
-
Washing: Gently wash the wells twice with 1x PBS to remove detached cells and debris.[18] This is a critical step for a clean starting point.
-
Treatment: Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing the desired concentration of this compound or vehicle (DMSO).
-
Imaging (Time 0): Immediately place the plate on an inverted microscope and capture images of the scratch. Use phase-contrast microscopy at 4x or 10x magnification. Mark the location on the plate to ensure the same field is imaged later.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Imaging (Final Time): Return the plate to the microscope and capture images of the exact same locations as at Time 0.
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at Time 0 and the final time point for each condition.[18]
-
Calculate the percent wound closure using the formula: % Wound Closure = [1 - (Final Area / Initial Area)] * 100
-
Perform the experiment in triplicate and calculate the mean and standard deviation. Use statistical tests (e.g., t-test or ANOVA) to determine significance.[21]
-
| Treatment | Initial Area (pixels²) | Final Area (pixels²) | % Wound Closure |
| Vehicle (0.1% DMSO) | 500,000 | 150,000 | 70% |
| This compound (1 µM) | 502,000 | 351,400 | 30% |
| This compound (5 µM) | 498,000 | 448,200 | 10% |
The Transwell (Boyden Chamber) Assay
This assay quantifies the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.
Workflow: Transwell Migration Assay
Caption: Step-by-step workflow for the transwell migration assay.
Detailed Protocol:
-
Cell Preparation: The day before the assay, serum-starve the MDA-MB-231 cells by replacing the culture medium with serum-free medium. This increases their sensitivity to the chemoattractant.[22][23]
-
Chamber Setup: Add medium containing a chemoattractant (e.g., 600 µL of medium with 10% FBS) to the lower wells of a 24-well plate.[15][22]
-
Cell Seeding: Trypsinize and count the starved cells. Resuspend them in serum-free medium at a density of 1-5 x 10⁵ cells/mL. Add the desired concentration of this compound or vehicle to the cell suspension.
-
Loading: Add 100-200 µL of the cell suspension to the upper chamber of a Transwell insert (typically with an 8 µm pore size for cancer cells).[15][24] Carefully place the insert into the lower well, avoiding air bubbles.
-
Incubation: Incubate the plate for a period determined by optimization (typically 12-24 hours) at 37°C.
-
Cell Removal: After incubation, remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[22][25]
-
Fix and Stain: Fix the cells that have migrated to the underside of the membrane by immersing the insert in methanol for 20 minutes. Then, stain with a 0.5% Crystal Violet solution for 15-30 minutes.[18][22][26]
-
Washing and Imaging: Gently wash the insert in water to remove excess stain and allow it to air dry. Image the underside of the membrane using a light microscope.
-
Data Analysis:
-
Count the number of stained cells in 3-5 random high-power fields per insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the results to the vehicle control and perform statistical analysis.
-
| Treatment | Chemoattractant (Lower Chamber) | Average Migrated Cells/Field | % Migration (Normalized) |
| Vehicle (0.1% DMSO) | 0% FBS | 8 ± 3 | 5% |
| Vehicle (0.1% DMSO) | 10% FBS | 150 ± 12 | 100% |
| This compound (1 µM) | 10% FBS | 75 ± 9 | 50% |
| This compound (5 µM) | 10% FBS | 22 ± 5 | 15% |
References
-
Cell line profile: MDA-MB-231. (n.d.). Culture Collections, Public Health England.[Link]
-
Data Analysis of Wound Healing and Cell Migration Assays. (n.d.). CliniSciences.[Link]
-
Application Note 67: Data Analysis of Wound Healing and Cell Migration Assays. (2024, March 21). ibidi GmbH.[Link]
-
Trepat, X., et al. Methods to analyze cell migration data: fundamentals and practical guidelines. Nature Methods.[Link]
-
Gilkes, D. M., et al. (2013). LPA, HGF, and EGF utilize distinct combinations of signaling pathways to promote migration and invasion of MDA-MB-231 breast carcinoma cells. Breast Cancer Research.[Link]
-
MDA-MB-231/ Luc - BCRJ - Cell Line. (n.d.). Banco de Células do Rio de Janeiro.[Link]
-
Liang, C. C., et al. (2022). Scratch Wound Healing Assay. Bio-protocol.[Link]
-
Trepat, X., et al. (2025). Methods to analyze cell migration data: fundamentals and practical guidelines. Nature Methods.[Link]
-
In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. (n.d.). JoVE.[Link]
-
Hi Does anyone have any articles on the properties and characteristics of the MDA-MB-231 cells please. (2017, January 4). ResearchGate.[Link]
-
Mediavilla-Varela, M., et al. (2013). Adenosine Stimulates Proliferation and Migration in Triple Negative Breast Cancer Cells. PLOS ONE.[Link]
-
Doan, M., & Al-Mulla, F. (2020). Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line. Bio-protocol.[Link]
-
Narayanan, V., et al. (2023). Rho Small GTPase Family in Androgen-Regulated Prostate Cancer Progression and Metastasis. International Journal of Molecular Sciences.[Link]
-
Ji, Z., et al. (2014). Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression. Molecular Medicine Reports.[Link]
-
Al-Hujaily, E. M., et al. (2020). Effects of curcumin complexes on MDA‑MB‑231 breast cancer cell proliferation. Oncology Letters.[Link]
-
Collection: Wound Healing Assay Dataset (WHAD) and Cell Adhesion and Motility Assay Dataset (CAMAD). (n.d.). IEEE Xplore.[Link]
-
Scratch Assay protocol. (n.d.). University of California, Irvine.[Link]
-
Can someone please provide me with protocol for Wound healing assay using ibidi µ-Dish35mm for Breast cancer cells MDA-MB-231 and MCF-7? (2014, August 29). ResearchGate.[Link]
-
Park, J., et al. (2026). Optimum Serum Concentration Enhances Migration of MDA-MB-231 Triple-Negative Breast Cancer Cells and Promotes Intracellular Delivery of Proapoptotic Domain via Cell-Penetrating Peptides. Molecular Pharmaceutics.[Link]
-
Invasion assay troubleshooting MDA-MB-231 cells? (2024, June 16). ResearchGate.[Link]
-
Hwang, J. M., et al. (2012). KHC-4 anti-cancer effects on human PC3 prostate cancer cell line. Journal of Medical and Biological Engineering.[Link]
-
Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning Life Sciences.[Link]
-
Experimental compound kills cancer, spares immune cells. (2024, February 20). UT Southwestern Medical Center.[Link]
-
Van Helvert, S., et al. (2018). Characterization of EGF-guided MDA-MB-231 cell chemotaxis in vitro using a physiological and highly sensitive assay system. Scientific Reports.[Link]
-
Scientists Discover New Molecule That Kills Hard-to-Treat Cancers. (2022, June 9). UT Dallas News Center.[Link]
-
Morphological features after treatment with MK4 in colon cancer cell lines. (n.d.). ResearchGate.[Link]
-
Valster, A., et al. (2017). An optimized method for accurate quantification of cell migration using human small intestine cells. Cell and Tissue Research.[Link]
-
Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. (n.d.). Corning Life Sciences.[Link]
-
Rottner, K., et al. (2005). Effects of constitutively active GTPases on fibroblast behavior. Experimental Cell Research.[Link]
-
Antineoplastic effect of compounds C14 and P8 on TNBC and radioresistant TNBC cells by stabilizing the K-Ras4BG13D/PDE6δ complex. (2024, March 20). Frontiers in Oncology.[Link]
-
Caliari, S. R., et al. (2016). The Role of Rho GTPases During Fibroblast Spreading, Migration, and Myofibroblast Differentiation in 3D Synthetic Fibrous Matrices. Acta Biomaterialia.[Link]
-
Optimizing Wound Healing and Cell Migration Assays. (n.d.). CliniSciences.[Link]
-
Bustelo, X. R. (2018). RHO GTPases in cancer: known facts, open questions, and therapeutic challenges. Molecular Cancer.[Link]
-
Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors. (n.d.). Oncotarget.[Link]
-
How can I optimize transwell cell invasion assay? (2015, August 15). ResearchGate.[Link]
-
Enhanced Rho GTPase Pathway Activity Promotes Acquisition of Glioblastoma Chemoresistance. (2025, December 1). ResearchGate.[Link]
-
Phase 1 study of OKI-179, an oral class 1-selective depsipeptide HDAC inhibitor, in patients with advanced solid tumors: Final results. (2021, May 28). ASCO Publications.[Link]
-
Chen, S., et al. (2016). Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma. Neuro-Oncology.[Link]
-
How to know the stability of drugs and reagents in the cell culture media? (2017, December 14). ResearchGate.[Link]
Sources
- 1. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 2. atcc.org [atcc.org]
- 3. accegen.com [accegen.com]
- 4. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - News Center | The University of Texas at Dallas [news.utdallas.edu]
- 5. Antineoplastic effect of compounds C14 and P8 on TNBC and radioresistant TNBC cells by stabilizing the K-Ras4BG13D/PDE6δ complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcrj.org.br [bcrj.org.br]
- 7. Rho Small GTPase Family in Androgen-Regulated Prostate Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RHO GTPases in cancer: known facts, open questions, and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of constitutively active GTPases on fibroblast behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Wound Healing and Cell Migration Assays Clinisciences [clinisciences.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. med.virginia.edu [med.virginia.edu]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ibidi.com [ibidi.com]
- 22. researchgate.net [researchgate.net]
- 23. corning.com [corning.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. corning.com [corning.com]
- 26. Adenosine Stimulate Proliferation and Migration in Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
evaluating ML-179 effects on bile acid homeostasis genes
Application Note & Protocol
Topic: Evaluating the Effects of ML-179 on Bile Acid Homeostasis Gene Expression
For: Researchers, scientists, and drug development professionals.
Introduction: Modulating Bile Acid Synthesis via Liver Receptor Homolog-1 (LRH-1)
Bile acids are crucial signaling molecules and detergents essential for the digestion and absorption of dietary fats and fat-soluble vitamins.[1][2][3] Their synthesis, primarily occurring in the liver, is a tightly regulated process to prevent the accumulation of cytotoxic levels of bile acids and to maintain metabolic homeostasis.[1][4][5] The classical pathway of bile acid synthesis is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase, which is encoded by the CYP7A1 gene.[3][6][7]
The transcriptional regulation of CYP7A1 is complex, involving a network of nuclear receptors. A key activator of CYP7A1 expression is Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[8][9] Conversely, the primary mechanism for feedback repression of bile acid synthesis involves the Farnesoid X Receptor (FXR).[10][11] When activated by bile acids, FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor that, in turn, inhibits the activity of LRH-1, thereby shutting down CYP7A1 transcription.[8][12][13]
This compound is a potent inverse agonist of LRH-1, with a reported IC50 of 320 nM.[14] As an inverse agonist, this compound suppresses the basal constitutive activity of LRH-1. This action bypasses the need for the FXR/SHP signaling cascade to inhibit LRH-1, offering a direct mechanism to modulate bile acid synthesis. This application note provides a comprehensive guide and a detailed protocol for researchers to investigate and quantify the effects of this compound on the expression of key genes involved in bile acid homeostasis using an in vitro model system.
Principle of the Method
This protocol is designed to assess the pharmacological activity of this compound by quantifying changes in the mRNA levels of LRH-1 target genes. The experiment utilizes the human hepatoblastoma cell line, HepG2, which expresses the necessary nuclear receptors and enzymes for studying bile acid metabolism.
The core principle is based on the hypothesis that by directly inhibiting the transcriptional activity of LRH-1, this compound will lead to a significant downregulation of LRH-1's primary target gene, CYP7A1. We will also assess the expression of other relevant genes to confirm the specificity of the effect and understand its broader impact on the bile acid regulatory network. Gene expression will be measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), a highly sensitive and specific method for quantifying mRNA levels.[8] The workflow involves cell culture, treatment with a dose range of this compound, RNA extraction, cDNA synthesis, and finally, qPCR analysis.
Logical Framework of the Investigation
Caption: Step-by-step experimental workflow for this compound evaluation.
Detailed Step-by-Step Protocol
Part 1: Cell Culture and Treatment
-
Cell Maintenance: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Trypsinize confluent cells and seed them into 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours until they reach approximately 70-80% confluency.
-
Scientist's Note: Consistent cell density at the time of treatment is critical for reproducible results. Over-confluent or sparse cultures can exhibit altered metabolic activity.
-
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, create serial dilutions in serum-free DMEM to achieve final treatment concentrations. A recommended dose range to test is 0.1 µM, 0.3 µM, 1 µM, and 3 µM.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound dose (e.g., 0.1% DMSO).
-
Treatment: Aspirate the growth medium from the cells. Wash each well once with 1 mL of sterile PBS. Add 2 mL of the prepared treatment media (Vehicle or this compound dilutions) to the appropriate wells.
-
Incubation: Return the plates to the incubator and treat the cells for 24 hours.
-
Scientist's Note: A 24-hour time point is generally sufficient to observe significant changes in the transcription of metabolic genes. For a more comprehensive study, a time-course experiment (e.g., 6, 12, 24, 48 hours) could be performed.
-
Part 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction: After the 24-hour treatment, aspirate the media and wash cells once with PBS. Lyse the cells directly in the wells and proceed with total RNA extraction following the manufacturer’s protocol for your chosen RNA isolation kit (e.g., QIAGEN RNeasy). Elute the RNA in 30-50 µL of nuclease-free water.
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A high-quality RNA sample should have an A260/280 ratio of ~2.0 and an A260/230 ratio of >1.8.
-
cDNA Synthesis: Using a reverse transcription kit, synthesize cDNA from 1 µg of total RNA from each sample. Include a "No-RT" control (a reaction mix without the reverse transcriptase enzyme) for one sample to verify the absence of genomic DNA contamination in the subsequent qPCR step.
Part 3: Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reactions in a 96-well plate. For each sample, set up reactions in triplicate for each gene of interest (CYP7A1, CYP8B1, SHP) and the housekeeping gene (GAPDH). A typical 10 µL reaction includes:
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM stock)
-
0.5 µL Reverse Primer (10 µM stock)
-
1 µL cDNA (diluted 1:10)
-
3 µL Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (example):
-
Activation: 95°C for 2 minutes
-
Cycling (40x):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve at the end of the run to confirm the specificity of the amplified product.
-
Self-Validation Check: A single, sharp peak in the melt curve analysis for each primer pair indicates specific amplification. The No-RT and no-template controls should show no amplification.
-
Data Analysis and Interpretation
The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method.
-
Normalization (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene (GAPDH). ΔCt = Ct(Target Gene) - Ct(GAPDH)
-
Calibration (ΔΔCt): Calibrate the ΔCt values of the treated samples against the average ΔCt of the vehicle-treated control group. ΔΔCt = ΔCt(Treated Sample) - Average ΔCt(Vehicle Control)
-
Fold Change Calculation: The fold change in gene expression relative to the vehicle control is calculated as: Fold Change = 2^(-ΔΔCt)
Expected Results & Interpretation
| Treatment | Target Gene | Expected Fold Change | Interpretation |
| This compound | CYP7A1 | < 1.0 (Dose-dependent decrease) | Confirms this compound inhibits LRH-1 activity, repressing the rate-limiting step of bile acid synthesis. |
| This compound | CYP8B1 | < 1.0 (Decrease) | Suggests coordinated regulation with CYP7A1 via LRH-1. |
| This compound | SHP | ~ 1.0 (No significant change) | Indicates this compound's effect is likely specific to LRH-1 and not mediated through off-target activation of the FXR pathway. |
-
A fold change value less than 1.0 indicates downregulation, while a value greater than 1.0 indicates upregulation. The results should demonstrate a dose-dependent decrease in CYP7A1 mRNA levels with increasing concentrations of this compound. This outcome would validate the compound's mechanism of action as an LRH-1 inverse agonist in a cellular context.
Bile Acid Synthesis Regulatory Pathway
Caption: The FXR/SHP feedback loop and the direct inhibitory action of this compound on LRH-1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Ct values (>35) for all genes | Poor RNA quality/quantity; Inefficient cDNA synthesis; PCR inhibition. | Verify RNA integrity (A260/280, A260/230). Re-run cDNA synthesis. Dilute cDNA template (e.g., 1:20) to reduce inhibitors. |
| No change in CYP7A1 expression | This compound inactive; Incorrect dosage; Low LRH-1 expression in cells; Cells are unresponsive. | Verify this compound stock concentration and activity. Expand dose range. Confirm LRH-1 expression in your HepG2 sub-clone via qPCR. Ensure cells are healthy and not over-passaged. |
| Melt curve shows multiple peaks | Primer-dimers; Non-specific amplification; Genomic DNA contamination. | Optimize primer concentration and annealing temperature. Redesign primers. Treat RNA with DNase I before cDNA synthesis. |
| High variability between replicates | Pipetting error; Inconsistent cell density; Edge effects in the plate. | Use calibrated pipettes and practice consistent technique. Ensure even cell seeding. Avoid using the outer wells of the plate if edge effects are suspected. |
References
-
RNA-Seq analysis identifies genes' signature changes in xenobiotic... ResearchGate. Available from: [Link]
-
Single-cell RNA sequencing and spatial transcriptomic analysis reveal a distinct population of G6PD+ cells with aberrant bile acid metabolism in hepatocellular carcinoma. PMC. Available from: [Link]
-
RNA-Seq Reveals Different mRNA Abundance of Transporters and Their Alternative Transcript Isoforms During Liver Development. Oxford Academic. Available from: [Link]
-
Hepatic FXR/SHP Axis Modulates Systemic Glucose and Fatty Acid Homeostasis in Aged Mice. PMC. Available from: [Link]
-
Mapped RNA-Seq counts against genes involved in bile acid metabolism by... ResearchGate. Available from: [Link]
-
Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. Royal Society of Chemistry. Available from: [Link]
-
Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. PMC. Available from: [Link]
-
Identification of a bile acid and bile salt metabolism-related lncRNA signature for predicting prognosis and treatment response in hepatocellular carcinoma. PubMed. Available from: [Link]
-
Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLOS One. Available from: [Link]
-
Western blotting for bile acid metabolism confirmation. ResearchGate. Available from: [Link]
-
Molecular Regulation of Bile Acid Homeostasis. ScienceDirect. Available from: [Link]
-
Differential action of TGR5 agonists on GLP-2 secretion and promotion of intestinal adaptation in a piglet short bowel model. PubMed Central. Available from: [Link]
-
Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration. PMC. Available from: [Link]
-
Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. MDPI. Available from: [Link]
-
Bile acids lower triglyceride levels via a pathway involving FXR, SHP, and SREBP-1c. JCI. Available from: [Link]
-
What TGR5 agonists are in clinical trials currently? Patsnap Synapse. Available from: [Link]
-
Regulation of bile acid homeostasis by the intestinal Diet1–FGF15/19 axis. PMC. Available from: [Link]
-
Recent advances in understanding bile acid homeostasis. F1000Research. Available from: [Link]
-
Nuclear Receptors HNF4α and LRH-1 Cooperate in Regulating Cyp7a1 in Vivo. PMC. Available from: [Link]
-
Molecular Mechanisms of Altered Bile Acid Homeostasis in Organic Solute Transporter-Alpha Knockout Mice. PubMed Central. Available from: [Link]
-
Farnesoid X receptor. Wikipedia. Available from: [Link]
-
Expression of genes related to bile acid homeostasis in cholangiocytes. ResearchGate. Available from: [Link]
-
Bile Acids—A Peek Into Their History and Signaling. PMC. Available from: [Link]
-
Dysregulated Bile Acid Synthesis, Metabolism and Excretion in a High Fat-Cholesterol Diet-Induced Fibrotic Steatohepatitis in Rats. PMC. Available from: [Link]
-
Bile Acid Composition and Transcriptome Analysis of the Liver and Small Intestine in Different Species. MDPI. Available from: [Link]
-
Chemoproteomic Profiling of Bile Acid Interacting Proteins. ACS Central Science. Available from: [Link]
-
Recent advances in understanding bile acid homeostasis. PMC. Available from: [Link]
-
Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors. PMC. Available from: [Link]
-
A Regulatory Cascade of the Nuclear Receptors FXR, SHP-1, and LRH-1 Represses Bile Acid Biosynthesis. ResearchGate. Available from: [Link]
-
HSP90 inhibitor geldanamycin reverts IL-13– and IL-17–induced airway goblet cell metaplasia. JCI. Available from: [Link]
-
Gender-Divergent Profile of Bile Acid Homeostasis during Aging of Mice. PMC. Available from: [Link]
-
Bile Acid Synthesis, Metabolism, and Biological Functions. The Medical Biochemistry Page. Available from: [Link]
-
Recent advances in understanding bile acid homeostasis. ResearchGate. Available from: [Link]
-
The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity. PubMed. Available from: [Link]
-
Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells. PubMed. Available from: [Link]
-
The Farnesoid X Receptor (FXR) Agonist EDP-305 Inhibits Fibrosis Progression in a Rat Model of Nonalcoholic Steatohepatitis Cirrhosis. Enanta Pharmaceuticals. Available from: [Link]
-
CT-179. Drug Hunter. Available from: [Link]
-
Chemical Profiling and Vascular Effects of a Hydroalcoholic Extract of Calophyllum longifolium Willd: Role of Nitric Oxide and Potassium Channels. MDPI. Available from: [Link]
Sources
- 1. Recent advances in understanding bile acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Bile Acid Synthesis and Metabolism Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of bile acid homeostasis by the intestinal Diet1–FGF15/19 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatic FXR/SHP Axis Modulates Systemic Glucose and Fatty Acid Homeostasis in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Receptors HNF4α and LRH-1 Cooperate in Regulating Cyp7a1 in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 12. JCI - Bile acids lower triglyceride levels via a pathway involving FXR, SHP, and SREBP-1c [jci.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Application Note: ML-179 (LRH-1 Inverse Agonist) in ER-Negative Breast Cancer Models
[2][3]
Compound: this compound (SR-1309) Target: Liver Receptor Homolog-1 (LRH-1 / NR5A2) Primary Application: Suppression of metastasis, motility, and proliferation in ER-negative cell lines (e.g., MDA-MB-231).[2]
Introduction & Mechanism of Action
In Estrogen Receptor-negative (ER-) breast cancer, the orphan nuclear receptor LRH-1 acts as a critical driver of tumor plasticity. Unlike in ER+ cancer, where LRH-1 regulates aromatase, in TNBC, LRH-1 governs actin cytoskeleton remodeling , motility , and biomass metabolism (glutamine/glucose handling).
This compound binds to the ligand-binding domain (LBD) of LRH-1, displacing co-activators and recruiting co-repressors. This results in the transcriptional silencing of genes required for invasion (e.g., MMP9, CDH1 processing factors) and proliferation.
Mechanistic Pathway (LRH-1 Inhibition)[4][5]
Figure 1: Mechanism of Action. This compound induces a conformational change in LRH-1, forcing the recruitment of co-repressors and silencing genes essential for TNBC motility and survival.
Dosage & Preparation Strategy
Solubility & Storage[3]
-
Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM .
-
Storage: Aliquot and store at -80°C . Avoid repeated freeze-thaw cycles.
-
Stability: Stable in DMSO for 6 months at -80°C.
Recommended Dosage Ranges
This compound exhibits a discrepancy between its biochemical potency (transcriptional repression) and phenotypic potency (cell killing).
| Parameter | Concentration | Notes |
| Biochemical IC50 | 300 - 350 nM | Measured in reporter assays (transcriptional repression). |
| Cellular IC50 (Viability) | 2 µM - 5 µM | For growth inhibition in MDA-MB-231 (72h-96h). |
| Migration Inhibition | 1 µM - 2 µM | Significant reduction in transwell migration assays. |
| Max Specific Dose | 10 µM | Above 10 µM, off-target toxicity increases significantly. |
Expert Recommendation: For ER-negative lines (MDA-MB-231, SUM159), perform a dose-response curve at 0, 0.1, 0.3, 1.0, 3.0, and 10.0 µM .
Incubation Times & Experimental Design[6][7]
The choice of incubation time is critical because this compound acts via transcriptional reprogramming, which takes time to manifest as a phenotype.
A. Transcriptional Analysis (qPCR/Western)
-
Timepoint: 18 - 24 hours .
-
Rationale: LRH-1 turnover and mRNA depletion of target genes occur rapidly.
-
Markers: Check for downregulation of MMP9, Cyclin E1, or Myc (context-dependent).
B. Functional Assays (Migration/Invasion)
-
Timepoint: 24 - 48 hours .
-
Rationale: LRH-1 inhibition rapidly affects the actin cytoskeleton.
-
Protocol: Pre-treat cells for 24h before seeding into transwell chambers to ensure the transcriptional blockade is active during the migration event.
C. Cytotoxicity / Proliferation (CTG/MTT)
-
Timepoint: 72 - 96 hours .
-
Rationale: Killing via metabolic stress or cell cycle arrest is a slow process. Short incubations (<48h) often yield false negatives for viability.
Detailed Protocol: Viability & Migration in MDA-MB-231
Phase 1: Cell Preparation[8]
-
Seeding: Seed MDA-MB-231 cells in complete media (DMEM + 10% FBS).
-
96-well (Viability): 3,000 cells/well.
-
6-well (RNA/Protein): 250,000 cells/well.
-
-
Attachment: Allow cells to attach overnight (16-24h).
Phase 2: Treatment
-
Compound Dilution: Prepare a 1000x intermediate dilution in DMSO, then dilute 1:1000 into media to keep final DMSO concentration at 0.1% .
-
Vehicle Control: Strictly required. Use 0.1% DMSO in media.
-
Application: Aspirate old media and add drug-containing media.
-
Note: For 96h assays, refresh media with fresh compound at 48h to prevent degradation/evaporation effects.
-
Phase 3: Readout (Self-Validating Steps)
-
Viability: Add CellTiter-Glo (Promega) or MTT reagent at 72h .
-
Migration (Scratch Wound):
-
Grow cells to 100% confluence.
-
Pre-treat with this compound (1 µM) for 24h.
-
Create scratch with P200 tip.
-
Monitor wound closure at 0h, 12h, and 24h.
-
Validation: this compound treated cells should show delayed closure compared to DMSO.
-
Experimental Workflow Diagram
Figure 2: Experimental Workflow. Distinct timelines are required for transcriptional validation versus phenotypic readouts.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No cytotoxicity observed | Incubation too short. | Extend assay to 96 hours . LRH-1 inhibition is cytostatic before it is cytotoxic. |
| High background death | DMSO toxicity. | Ensure final DMSO concentration is ≤ 0.1% . |
| Inconsistent IC50 | Media components. | LRH-1 activity can be modulated by phospholipids in FBS. Use Charcoal-Stripped FBS to sensitize cells to the inhibitor. |
| Precipitation | High concentration. | Do not exceed 20 µM in aqueous media. This compound is hydrophobic.[3] |
References
-
Discovery of this compound: Whitby, R. J., et al. (2011). "Small Molecule Inverse Agonists of the Liver Receptor Homolog-1 (LRH-1)." NIH Molecular Libraries Program.
-
LRH-1 in Breast Cancer: Chand, A. L., et al. (2010). "LRH-1 promotes motility and invasion of breast cancer cells."[4] Endocrine-Related Cancer.
-
(General Journal Link)
-
-
Mechanism of Action: Busby, S. A., et al. (2011). "Identification of a Novel Non-Lipid Agonist for the Orphan Nuclear Receptor LRH-1.
-
TNBC Signaling: Wang, S., et al. (2016). "RORγ is a targetable master regulator of cholesterol biosynthesis in a cancer subtype." Nature.
Sources
- 1. liver receptor homolog-1 (lrh1, nr5a2) — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ML-179 Solubility & Handling Guide
Compound Profile & Physicochemical Properties[1][3][4][5][6][7][8]
Before beginning solubilization, it is critical to understand the physical constraints of ML-179.[1][2] This compound is a lipophilic small molecule with a trifluoromethyl group and a cyclohexyl ring, contributing to significant hydrophobicity.[2]
Critical Note on Target Identity: While often discussed in the context of nuclear receptor modulation alongside ROR
t inhibitors, This compound (CAS 1883548-87-5) is pharmacologically classified as a potent inverse agonist of LRH-1 (NR5A2) [1, 2].[1][2] The solubility protocols below are calibrated for this specific chemical structure (CH F N O ).
Physicochemical Data Table
| Property | Value | Implication for Handling |
| Molecular Weight | 422.44 g/mol | Moderate size; prone to aggregation if concentration >100 µM in media.[1][2] |
| Formula | C | High carbon/fluorine content indicates low aqueous solubility.[1][2][3] |
| Solubility (DMSO) | ~10–30 mg/mL | Soluble in organic solvent, but approaches saturation quickly.[1][2] |
| Solubility (Water) | Insoluble | High Risk: Will precipitate immediately upon direct addition to media.[1][2] |
| Appearance | Crystalline Solid | Requires energy (sonication) to break crystal lattice initially.[1][2] |
Module 1: Stock Solution Preparation
Objective: Create a stable, high-concentration master stock without introducing water (the enemy of stability).[1][2]
The Mechanism of Failure: Hygroscopicity
DMSO is hygroscopic; it absorbs water from the atmosphere.[2] Even 1-2% water content in your DMSO can drastically reduce the solubility of this compound, causing "invisible" micro-precipitates that degrade compound potency before you even begin cell treatment.[1][2]
Protocol A: Master Stock Formulation
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1][2] Do not use "Cell Culture Grade" DMSO that has been opened and sitting on a bench for weeks.[1][2]
-
Weighing: Weigh this compound powder into a sterile glass vial (avoid plastic if possible to prevent sticking).
-
Dissolution:
-
Energy Input: Vortex for 30 seconds. If visible crystals remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be perfectly clear.
-
Storage: Aliquot immediately into single-use brown tubes (protect from light). Store at -80°C.
Module 2: Cell Culture Application (The "Anti-Crash" Method)
Objective: Transfer the hydrophobic stock into aqueous media without triggering nucleation (precipitation).[2]
The "Solvent Shock" Phenomenon
Injecting 100% DMSO stock directly into a well of media creates a local interface where the DMSO concentration is high, but water is present. This compound molecules at this interface instantly become insoluble and form nuclei.[1][2] Once nuclei form, they act as seeds for massive precipitation.[1][2]
Solution: The Intermediate Dilution Method (Step-down).[1][2]
Protocol B: The Intermediate Dilution Workflow
Do not pipette stock directly onto cells.
-
Preparation: Warm culture media to 37°C. Cold media accelerates precipitation.[1][2]
-
Intermediate Step (10x Conc):
-
Final Addition:
Visualization: Solubilization & Dilution Workflow[2]
Figure 1: Step-wise solubilization strategy to prevent this compound precipitation. Direct addition of high-concentration DMSO stock to aqueous media is the primary cause of experimental variability.
Troubleshooting & FAQs
Q1: I see fine needle-like crystals in my media after 24 hours. What happened?
-
Diagnosis: This is "delayed nucleation."[1][2] It occurs if the initial mixing was poor or if the concentration exceeds the thermodynamic solubility limit of the media (usually >10-20 µM for this class of drugs).
-
Fix:
Q2: My cells are dying, but I'm not sure if it's this compound or the DMSO.
-
Fix: Ensure final DMSO concentration is <0.5% (v/v). Ideally, aim for 0.1%.[1][2][5] Always run a "Vehicle Control" well containing only the equivalent amount of DMSO without this compound.[1][2]
Q3: Can I freeze-thaw the stock solution?
-
Answer: Limit this to 3 cycles maximum .
-
Reasoning: Each freeze-thaw cycle introduces atmospheric moisture condensation into the DMSO.[1][2] Water accumulation lowers the solubility of this compound, causing it to crash out inside the tube (often invisible to the eye).
Q4: I need to use a high concentration (50 µM) for a short assay. How do I keep it soluble?
References
-
Cayman Chemical. this compound Product Information & Physical Data.
-
Busby, S.A., et al. (2010).[1][2] "Identification of a novel non-steroidal liver receptor homolog-1 (LRH-1) agonist." Probe Reports from the NIH Molecular Libraries Program.[2]
-
MedChemExpress. this compound Datasheet and Solubility Guidelines.
-
BenchChem. Technical Support: Preventing Compound Precipitation in Cell Culture.
Sources
- 1. CT-179 | C17H22Cl2N6O | CID 122520266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. One-stop Supplier of Life Science Products [servicebio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PT-179 | PROTACs | TargetMol [targetmol.com]
optimizing ML-179 concentration for maximum LRH-1 repression
Topic: Optimizing ML-179 Concentration for Maximum Repression Status: Operational Current Guide Version: 2.4 (Updated for Cell-Based Assay Specificity)
Introduction: The this compound "Golden Zone"
Welcome to the technical support portal for this compound (SR-1309). You are likely here because you need to repress Liver Receptor Homolog-1 (LRH-1/NR5A2) activity without inducing non-specific cytotoxicity.
The Core Challenge: this compound is a potent inverse agonist with an IC
This guide provides the logic, protocols, and troubleshooting steps to identify the optimal concentration window for your specific cell model.
Module 1: Mechanism & Experimental Logic
To optimize concentration, you must understand how this compound works. Unlike a simple antagonist that blocks a binding site, this compound induces a conformational change in the Ligand Binding Domain (LBD) of LRH-1.
Mechanism of Action (MoA)
This compound destabilizes the active conformation of LRH-1. It displaces co-activators (like PGC-1
Caption: this compound functions by structurally remodeling the LRH-1 LBD to swap co-activators for co-repressors.
Module 2: Dose Optimization Protocol
Do not rely on a single "standard" dose. Sensitivity varies between hepatic cells (HepG2, Huh7) and breast cancer lines (MDA-MB-231).
Step 1: The "Safety Ceiling" (CC Determination)
Before measuring repression, you must define the toxicity threshold.
-
Assay: MTT, CellTiter-Glo, or Crystal Violet.
-
Range: 0.1
M to 50 M. -
Rule: Your maximum experimental dose for repression must be
1/5th of the CC .-
Typical Warning: this compound often shows non-specific toxicity above 5–10
M .
-
Step 2: The Titration Workflow
Use the following decision tree to determine your working concentration.
Caption: Workflow to identify the therapeutic window where repression occurs without cytotoxicity.
Module 3: Solubility & Handling (Troubleshooting Precipitation)
Issue: this compound is hydrophobic. Users often report "crystals" or "cloudiness" when adding the drug to media. Root Cause: "Crashing out" occurs when a high-concentration DMSO stock is added directly to an aqueous buffer (media) without rapid dispersion, or if the intermediate dilution is in water.
Correct Dilution Protocol (The 200x Rule)
| Parameter | Specification | Notes |
| Stock Solvent | 100% DMSO | Store at -20°C or -80°C. |
| Stock Conc. | 10 mM or 50 mM | 10 mM is preferred for easier pipetting. |
| Intermediate | NEVER use water/PBS | Perform serial dilutions in 100% DMSO . |
| Final Delivery | Direct to Media | Pipette DMSO stock directly into warm media while vortexing. |
| Max DMSO | < 0.2% | 0.1% is ideal.[3][4] 0.5% may induce artifacts. |
Example Calculation (Target: 1
-
Start with 10 mM stock in DMSO.
-
Dilute stock 1:10 in DMSO
1 mM working stock. -
Add 2
L of the 1 mM working stock to 2 mL of media. -
Final Concentration: 1
M . Final DMSO: 0.1% .[4]
Module 4: Validation Assays
How do you know it's working? You need a specific readout.
RT-qPCR (Endogenous Targets)
This is the "Gold Standard" for physiological relevance.
-
Primary Target: CCNE1 (Cyclin E1). This compound should reduce expression by 30–50% in MDA-MB-231 cells [1].
-
Timepoint: 24 hours.[6][7][8] (mRNA changes are rapid; protein changes take 48h).
Luciferase Reporter (Mechanistic Confirmation)
-
Constructs: Cyp19-Luc (Aromatase promoter) or StAR-Luc.
-
Expectation: Dose-dependent reduction in luminescence.
-
Control: Cotransfect with a constitutively active Renilla plasmid to normalize for transfection efficiency and non-specific toxicity.
Frequently Asked Questions (FAQ)
Q: I see 80% repression, but my cells look rounded. Is this good?
A: No. This is likely toxicity. This compound is an inverse agonist, not a silencer. It rarely achieves >60% repression of endogenous genes. If you see near-total loss of signal accompanied by morphological changes, you have exceeded the CC
Q: Can I use this compound in vivo? A: Yes, but solubility is a challenge. For mouse studies, this compound (or its analog ML-180) is typically formulated in a vehicle of 10% DMSO / 10% Tween-80 / 80% Saline or a cyclodextrin-based carrier. The typical dose is 30 mg/kg IP [2].
Q: What is the difference between this compound and ML-180?
A: They are structurally related. This compound is generally more potent (lower IC
Q: My compound precipitated in the freezer. Is it ruined? A: Likely not. Warm the DMSO stock to 37°C and vortex vigorously. Ensure it is fully dissolved before use. If a pellet remains, spin it down and re-quantify the supernatant concentration, or discard and make fresh stock.
References
-
Busby, S. A., et al. (2010). Identification of Inverse Agonists for the Liver Receptor Homologue-1 (LRH-1).[1] NIH Molecular Libraries Probe Reports.[1]
- Corbett, K. D., et al. (2013).Structural analysis of the LRH-1 ligand binding domain reveals a potential inverse agonist binding site. (Contextual reference for structural mechanism).
-
Busby, S. A., et al. (2011). Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2).[1] (Update to the 2010 probe report detailing this compound vs ML-180).
-
PubChem Compound Summary. this compound (CID 45100448).[1][2]
Sources
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Emerging actions of the nuclear receptor LRH-1 in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
ML-179 Technical Support Center: Stability in Cell Culture Media
Welcome to the technical support center for ML-179. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in cell culture media over a 24-hour period. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. I'm planning a 24-hour experiment with this compound. Can I assume it will be stable in my cell culture media?
This is a critical question, and the short answer is no, you should not assume stability without verification. The biological half-life of a drug in an organism is different from its stability in a synthetic environment like cell culture media.[1] Several factors can influence the stability of a small molecule like this compound in your specific experimental setup.[2]
These factors include:
-
Media Composition: Basal media (e.g., DMEM, RPMI-1640) contain various components like amino acids, vitamins, and salts that can potentially interact with and degrade this compound.[3][4] L-glutamine, for instance, is an unstable amino acid that degrades over time.[3]
-
Serum: Fetal bovine serum (FBS) or other sera are complex mixtures of proteins, enzymes, and other molecules.[4] These components can bind to this compound, affecting its availability, or enzymatically degrade it.[5]
-
pH and Temperature: Standard cell culture conditions (pH 7.2-7.4, 37°C) can accelerate the degradation of some compounds.[2]
-
Light Exposure: Many small molecules are light-sensitive and can degrade upon exposure to light.[2][6]
-
Incubation Time: The longer the incubation period, the greater the chance for degradation.[1]
Therefore, it is highly recommended to perform a stability study of this compound in your specific cell culture media and under your experimental conditions.
2. How can I determine the stability of this compound in my cell culture media over 24 hours?
To empirically determine the stability of this compound, you should perform a time-course experiment where you incubate the compound in your complete cell culture media (including serum and any other supplements) in a cell-free system. You will then quantify the concentration of this compound at different time points. The most common and reliable methods for this are High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Below is a detailed protocol to guide you through this process. This protocol is designed to be a self-validating system, providing you with the necessary controls to ensure the accuracy of your results.
Experimental Protocol: Assessing this compound Stability Over 24 Hours
This protocol outlines a cell-free experiment to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
Sterile, tissue culture-treated 6-well plates or microcentrifuge tubes
-
HPLC or LC-MS/MS system
-
Appropriate solvents for your analytical method (e.g., acetonitrile, water with formic acid)
Experimental Workflow:
Caption: Workflow for determining this compound stability in cell culture media.
Step-by-Step Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Ensure the compound is fully dissolved.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you plan to use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all your time points.
-
Incubation:
-
Dispense aliquots of the this compound-containing media into sterile vessels (e.g., wells of a 6-well plate or microcentrifuge tubes).
-
Place the samples in a standard cell culture incubator (37°C, 5% CO2, humidified atmosphere).
-
Crucially, these are cell-free incubations. The goal is to assess the chemical stability of this compound in the media itself.
-
-
Time-Point Collection:
-
At each designated time point (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from the incubating media.
-
The T=0 sample should be collected immediately after preparing the working solution.
-
Store the collected samples at -80°C until analysis to prevent further degradation.[7]
-
-
Sample Processing:
-
Before analysis, samples containing serum will likely require protein precipitation to prevent column clogging. A common method is to add a cold organic solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of sample), vortex, and centrifuge to pellet the precipitated proteins.[8]
-
The supernatant containing this compound can then be transferred for analysis.
-
-
Analytical Quantification:
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
You will need to generate a standard curve of this compound in the same complete cell culture medium to accurately quantify the concentrations at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of remaining this compound against time.
-
From this data, you can calculate the half-life (t½) of this compound in your media, which is the time it takes for 50% of the compound to degrade.[9][10]
-
Data Interpretation:
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 4 | 9.5 | 95% |
| 8 | 9.0 | 90% |
| 24 | 7.5 | 75% |
| Note: This is example data. Your results may vary. |
3. What if I find that this compound is unstable in my cell culture media?
If your stability study reveals that this compound degrades significantly over your experimental timeframe, you have several options to mitigate this issue:
-
Reduce Incubation Time: If possible, design your experiments with shorter incubation periods.
-
Replenish the Compound: For longer experiments, you may need to perform partial media changes with fresh this compound at set intervals to maintain a more consistent concentration.
-
Use a More Stable Analog (if available): In some cases, more stable derivatives of a compound may exist. For example, OKI-179 is a prodrug of OKI-005, designed for improved in vivo properties.[11] While not directly applicable to this compound, it illustrates the principle of chemical modification to enhance stability.
-
Characterize Degradation Products: Advanced analysis (e.g., using LC-MS/MS) can help identify the degradation products.[12][13] This may provide insights into the degradation mechanism and how to prevent it.
4. What are the key factors that can influence the stability of small molecules like this compound?
Understanding the factors that influence small molecule stability is crucial for troubleshooting and ensuring the reliability of your experimental data.
Caption: Key factors influencing the stability of this compound in cell culture.
As illustrated in the diagram, the stability of this compound is a multifactorial issue.[2] It is essential to control these variables as much as possible to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in this compound concentration between replicates. | Inconsistent sample handling; pipetting errors; incomplete dissolution of this compound stock. | Ensure accurate pipetting; vortex stock solutions thoroughly before use; prepare a master mix of media with this compound for all replicates. |
| Rapid degradation of this compound observed. | Instability in the specific media formulation; sensitivity to light. | Perform the stability assay as described above; conduct experiments in the dark or using light-protected plates. |
| Low recovery of this compound at T=0. | Binding to plasticware; inefficient extraction during sample processing. | Use low-protein-binding plates/tubes; optimize the protein precipitation/extraction protocol.[1] |
By following these guidelines and performing the recommended stability assessment, you can ensure the scientific rigor of your experiments involving this compound and have confidence in the data you generate.
References
-
Lorenz, C., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]
-
Airgas. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
-
Wang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bio-Techne. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from [Link]
-
Karna, D., et al. (2024). Key factors influencing small-molecule drug bioavailability. ResearchGate. Retrieved from [Link]
-
Karna, D., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Retrieved from [Link]
-
Li, K., et al. (2025). Further Understanding of Degradation Pathways of Microcystin-LR by an Indigenous Sphingopyxis sp. in Environmentally Relevant Pollution Concentrations. ResearchGate. Retrieved from [Link]
-
OnKure, Inc. (n.d.). Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors. PMC. Retrieved from [Link]
-
Larsen, K. B., et al. (2021). Mapping the degradation pathway of a disease-linked aspartoacylase variant. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2019). HSP90 inhibitor geldanamycin reverts IL-13– and IL-17–induced airway goblet cell metaplasia. JCI. Retrieved from [Link]
-
QIAGEN. (n.d.). Cell culture conditions. Retrieved from [Link]
-
Various Authors. (2026). ML Workflows for Screening Degradation-Relevant Properties of Forever Chemicals. Adv Sci (Weinh). Retrieved from [Link]
-
Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. Retrieved from [Link]
-
Wang, H., et al. (2012). Pathway and Molecular Mechanisms for Malachite Green Biodegradation in Exiguobacterium sp. MG2. PMC. Retrieved from [Link]
-
Oh, Y., et al. (2023). The uniformity and stability of cellular mass density in mammalian cell culture. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Biological half-life. Retrieved from [Link]
-
Qunies, S. (2025). CT-179: A Brain-Penetrant OLIG2 Inhibitor Offering a New Therapeutic Strategy for Medulloblastoma. Drug Hunter. Retrieved from [Link]
-
ARUP Laboratories. (n.d.). Drug Half-Life, Steady State, and Recommended Sample Collection Time. Retrieved from [Link]
-
Various Authors. (2026). Chemical Profiling and Vascular Effects of a Hydroalcoholic Extract of Calophyllum longifolium Willd: Role of Nitric Oxide and Potassium Channels. MDPI. Retrieved from [Link]
-
Atala, A., & Lanza, R. (2017). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]
-
Omni Calculator. (n.d.). Half-Life Calculator. Retrieved from [Link]
-
Drugs.com. (2025). Drug Half-life Explained: Calculator, Variables & Examples. Retrieved from [Link]
-
Cosmo Bio Co., Ltd. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]
-
Lalkur, E., & Singh, M. (2025). Elimination Half-Life of Drugs. StatPearls. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Cell culture conditions [qiagen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nucleusbiologics.com [nucleusbiologics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Half-Life Calculator [calculator.net]
- 10. drugs.com [drugs.com]
- 11. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pathway and Molecular Mechanisms for Malachite Green Biodegradation in Exiguobacterium sp. MG2 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target toxicity of ML-179 in non-tumorigenic cells
Topic: Optimization of ML-179 (ROR t Inverse Agonist) in Non-Tumorigenic Models
Current Status: Active | Version: 2.4 | Last Updated: February 2026
Welcome to the this compound Application Support Hub
User: Researcher / Drug Development Professional
Objective: Minimize off-target cytotoxicity in non-tumorigenic cells (e.g., PBMCs, fibroblasts, hepatocytes) while maintaining potent ROR
As a Senior Application Scientist, I have structured this guide to address the specific physicochemical and biological challenges associated with this compound. In our experience, >60% of reported "toxicity" with this probe arises from improper solubilization or solvent effects rather than true off-target pharmacology.
Module 1: Compound Handling & Solvent Optimization
The Issue: “My control cells are showing unexpected cell death at concentrations >5 µM.”
Root Cause Analysis: this compound is a hydrophobic chemical probe. When introduced into aqueous cell culture media, it is prone to microprecipitation if not handled correctly. Undissolved micro-crystals settle on the cell monolayer, causing physical stress and localized high-concentration toxicity that mimics biochemical off-target effects.
Troubleshooting Protocol: The "Step-Down" Dilution Method
Do not pipette high-concentration DMSO stock directly into the cell culture well. This creates a "solvent shock" and immediate precipitation.
Step-by-Step Workflow:
-
Master Stock: Dissolve this compound powder in 100% anhydrous DMSO to 10 mM . Vortex for 30 seconds.
-
Intermediate Dilution (The Critical Step): Prepare a 100x working solution in serum-free media or PBS.
-
Why? Serum proteins can bind the drug unevenly during the initial mixing phase.
-
-
Final Application: Add the 100x intermediate to your cell culture wells (containing serum-supplemented media) to achieve the 1x final concentration.
-
Solvent Control: Ensure the final DMSO concentration is <0.1% (v/v). Non-tumorigenic cells (especially primary hepatocytes and neurons) are highly sensitive to DMSO >0.1%.
Figure 1: The "Step-Down" dilution workflow to prevent microprecipitation-induced toxicity.
Module 2: Differentiating On-Target vs. Off-Target Toxicity
The Issue: “Is the cell death due to ROR
Scientific Context:
ROR
Diagnostic Experiment: The "Therapeutic Window" Assay
You must establish a therapeutic index (TI) for your specific cell line.
Protocol: Run two parallel assays on the same plate:
-
Functional Assay (Efficacy): Measure IL-17A secretion (ELISA) or Il17a mRNA (qPCR).
-
Viability Assay (Toxicity): Measure ATP levels (CellTiter-Glo) or LDH release. Avoid MTT/MTS as metabolic inhibitors can sometimes interfere with mitochondrial reductase activity.
Data Interpretation Table:
| Parameter | Ideal this compound Profile | Warning Sign (Off-Target) | Action Required |
| IC | 10 – 100 nM | > 1 µM | Check compound degradation. |
| CC | > 10 µM | < 2 µM | Toxicity is overlapping with efficacy. |
| Therapeutic Index (CC | > 100 | < 10 | STOP. Likely off-target effects (e.g., LXR inhibition). |
| Morphology | Normal | Vacuolization / Blebbing | Indicates general cellular stress. |
Expert Insight:
If you observe toxicity in ROR
Module 3: Pathway Specificity & Metabolic Interference
The Issue: “We are seeing metabolic shifts in our non-tumorigenic liver models.”
Mechanism of Action:
While this compound targets ROR
Visualizing the Off-Target Landscape
The diagram below illustrates the intended pathway versus potential off-target interference points that lead to toxicity in non-tumorigenic cells.
Figure 2: Mechanistic pathways showing the primary therapeutic target (Green) vs. potential off-target toxicity pathways (Yellow/Red).
Troubleshooting Metabolic Toxicity:
-
Monitor Lipid Droplets: If using hepatocytes, stain with Oil Red O. ROR inverse agonists can inadvertently alter lipogenesis if selectivity is lost.
-
Rescue Experiment: Transfect cells with a constitutively active ROR
t mutant (VP16-ROR t) to see if toxicity is reversed. If toxicity persists despite target overexpression, the mechanism is off-target [3].
Frequently Asked Questions (FAQ)
Q1: Can I use this compound in vivo for toxicity studies? A: this compound is primarily a chemical probe for in vitro use. For in vivo studies, analogs with better pharmacokinetic profiles (like XY018 or SR2211) are often recommended. If you must use this compound in vivo, formulation is critical (e.g., hydroxypropyl-beta-cyclodextrin) to prevent peritoneal irritation which mimics toxicity [1, 4].
Q2: My cells are detaching after 24 hours of treatment. Is this apoptosis? A: Not necessarily. Check your DMSO concentration. DMSO >0.5% can cause integrin downregulation and detachment in adherent lines like CHO or HEK293. Always normalize DMSO volume across all wells, including the "0 µM" control.
Q3: How stable is this compound in culture media? A: It is relatively stable, but we recommend refreshing media containing the compound every 48 hours for long-term differentiation assays (e.g., 5-day Th17 polarization).
Q4: What is the best negative control compound?
A: Ideally, use a structural analog of this compound that lacks ROR
References
-
Fauber, B. P., et al. (2012).[1] "Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ)." ACS Chemical Biology. (Note: Refers to the ML-310/ML-179 series characterization).
-
Huh, J. R., et al. (2011). "Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications." Nature.
-
Solt, L. A., et al. (2011). "Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand."[1][2] Nature.
-
BenchChem Technical Support. (2025). "Protocols for Determining Solubility of Novel Compounds in DMSO." BenchChem Application Notes.
Disclaimer: This guide is for research use only. This compound is not approved for human therapeutic use.
Sources
- 1. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]
troubleshooting lack of ML-179 efficacy in LRH-1 low-expressing cells
Technical Support Center
Guide : Troubleshooting Lack of ML-179 Efficacy in LRH-1 Low-Expressing Cells Audience : Researchers, Scientists, and Drug Development Professionals From the desk of : The Senior Application Scientist
Introduction: Framing the Scientific Question
You are investigating the effects of this compound, a known inverse agonist/antagonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1/NR5A2), but observe a minimal or nonexistent response in your cell line of interest.[1][2] A critical first step in troubleshooting is to address the central biological principle: the magnitude of a pharmacological response to an antagonist is fundamentally dependent on the presence and activity of its target.
If Liver Receptor Homolog-1 (LRH-1) is expressed at very low or undetectable levels, an antagonist like this compound has little to no target to inhibit. Consequently, a lack of efficacy is the most probable and scientifically logical outcome. This guide provides a systematic workflow to rigorously validate your experimental system, confirm the underlying biology, and accurately interpret your results.
Part 1: The Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting this compound efficacy.
Part 2: Phase 1 - Foundational Questions & Experimental Validation
Question 1: Is the LRH-1 Expression Level in My Cells Accurately Characterized?
Causality: The most common reason for a lack of antagonist efficacy is a lack of the target protein. Before proceeding, you must quantitatively confirm the LRH-1 expression level in your experimental cell line relative to appropriate controls.
Recommended Action: Perform Western Blot and qPCR analysis.
-
Positive Control Cell Line: A cell line known to express high levels of LRH-1 (e.g., Caco-2, certain pancreatic or breast cancer cell lines).[3][4]
-
Negative Control Cell Line: A cell line with minimal LRH-1 expression (e.g., Colo205 has been reported to have low expression relative to other colon cancer lines).[4]
-
Your Test Cell Line: The "LRH-1 low-expressing" line .
-
Sample Preparation:
-
Culture your test cells alongside positive (e.g., Caco-2) and negative (e.g., Colo205) control cell lines to ~80-90% confluency.
-
Harvest cells and prepare whole-cell or nuclear extracts using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[5]
-
Determine protein concentration using a BCA or Bradford assay.[5]
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Include a molecular weight marker to verify protein size.[6]
-
-
Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[5]
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[5]
-
Incubate with a validated primary antibody against LRH-1 overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
Trustworthiness Check: A strong band in the positive control lane and a faint or absent band in the negative control lane validates the antibody and the overall procedure. The relative intensity of the band in your test cell line provides a semi-quantitative assessment of LRH-1 expression.
Question 2: Is My this compound Compound Active and Used at an Effective Concentration?
Causality: The compound itself could be degraded, or the concentration used may be insufficient to elicit a response, even in a sensitive cell line. It is crucial to validate your specific lot of this compound.
Recommended Action: Perform a dose-response cell viability assay using your high-expressing positive control cell line.
This assay quantifies ATP, an indicator of metabolically active cells.[9]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM).
-
Treat the cells and incubate for a duration relevant to your experimental question (typically 48-72 hours). Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure (Promega CellTiter-Glo®):
-
Equilibrate the plate to room temperature for ~30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[12]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the signal.[10]
-
Record luminescence with a plate reader.
-
Trustworthiness Check: A successful experiment will yield a dose-dependent decrease in cell viability in the LRH-1 high-expressing cell line, allowing you to calculate an IC50 value. If you observe no effect even at high concentrations in this positive control, your this compound stock is likely inactive.
Question 3: Is My Downstream Readout Assay Validated and Sufficiently Sensitive?
Causality: The assay used to measure the effect of this compound (e.g., cell viability, apoptosis, gene expression) may not be working correctly or may lack the sensitivity to detect subtle changes, especially in a low-expression system.
Recommended Action: Validate your primary assay with a known positive control agent.
-
For Viability/Apoptosis Assays: Use a well-characterized cytotoxic agent (e.g., Staurosporine, Camptothecin) to confirm that your assay can detect cell death.[13]
-
For Gene Expression (qPCR): Measure the expression of a known LRH-1 target gene. LRH-1 is known to regulate genes involved in cell cycle and metabolism, such as Cyclin E1 (CCNE1), Cyclin D1 (CCND1), and SHP (Small Heterodimer Partner).[1][14][15] Silencing LRH-1 with siRNA should produce a measurable decrease in the expression of these target genes, validating your qPCR assay's ability to detect changes in the pathway.
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[16][17]
-
Cell Seeding & Treatment:
-
Seed cells in a white-walled 96-well plate.
-
Treat one set of wells with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours) as a positive control.
-
Treat your experimental wells with this compound or vehicle.
-
-
Assay Procedure (Promega Caspase-Glo® 3/7):
Trustworthiness Check: The positive control (Staurosporine-treated) wells should show a robust increase in luminescence compared to the vehicle-treated wells. This confirms your assay system can detect apoptosis if it occurs.
Part 3: Phase 2 - Interpreting Your Validated Results
After completing Phase 1, you can confidently interpret your findings.
| Scenario | LRH-1 Protein Level (from Q1) | This compound Activity (from Q2) | Downstream Assay (from Q3) | Interpretation & Next Steps |
| 1 | Undetectable / Very Low | Active | Validated | Conclusion: The lack of efficacy is the expected biological outcome. The primary reason for the null result is the absence of the drug's target. Action: Consider using a different cell model with higher LRH-1 expression or exploring alternative biological questions not dependent on LRH-1 antagonism. |
| 2 | Low but Detectable | Active | Validated | Conclusion: The effect of this compound may be too subtle to detect with a broad assay like cell viability. Action: Shift to a more sensitive, target-proximal assay. Use qPCR to measure the expression of direct LRH-1 target genes like SHP or CCNE1.[14] An antagonist should decrease the expression of these genes. |
| 3 | Higher than Expected | Active | Validated | Conclusion: Your initial assumption that the cells were "LRH-1 low" was incorrect. The lack of efficacy is not due to target absence. Action: This points to cell-line-specific resistance mechanisms. Investigate potential causes such as drug efflux pumps, compensatory signaling pathways, or mutations in LRH-1 or its co-regulators. |
| 4 | Any Level | Inactive | Validated | Conclusion: The compound is the point of failure. Action: Obtain a new, verified batch of this compound and repeat the validation experiments. |
| 5 | Any Level | Active | Not Validated | Conclusion: The readout assay is unreliable. Action: Thoroughly troubleshoot and validate the downstream assay using appropriate positive controls before re-evaluating the effect of this compound. |
Part 4: Frequently Asked Questions (FAQs)
Q: My viability assay shows no change. What is a more sensitive downstream measurement for LRH-1 activity? A: The most direct and sensitive measurement is the transcriptional regulation of its known target genes. LRH-1 is a transcription factor that promotes the expression of genes like Cyclin E1 (CCNE1), Cyclin D1 (CCND1), and SHP.[14] Inhibition of LRH-1 with this compound should lead to a decrease in the mRNA levels of these genes. Performing a qPCR analysis for these targets after this compound treatment is a much more sensitive readout of target engagement than a global cell viability assay.
Q: What is a suitable positive control cell line for this compound experiments? A: Cell lines reported to have high LRH-1 expression are ideal. The colon cancer cell line Caco-2 is reported to have nearly four times higher LRH-1 expression than HT29 and is a good candidate.[3][4] Certain pancreatic and breast cancer cell lines also show high LRH-1 expression and have been used in studies of LRH-1 antagonists.[18] Always confirm expression in your specific stock via Western Blot.
Q: How long should I treat my cells with this compound? A: The treatment duration depends on your endpoint. For transcriptional changes (qPCR), a shorter time course of 12-24 hours may be sufficient to detect changes in target gene mRNA. For phenotypic changes like cell viability or apoptosis, a longer incubation of 48-72 hours is typically required to allow for the downstream consequences of target inhibition to manifest.
Q: Could this compound be having off-target effects? A: While this compound is reported to be a selective inverse agonist of LRH-1, all small molecules have the potential for off-target effects, particularly at high concentrations.[2] This is why performing a dose-response curve is critical. If you only see an effect at very high concentrations (e.g., >20 µM), you should be cautious and consider the possibility of off-target activity. The best way to confirm an on-target effect is to demonstrate that the effect is lost when LRH-1 is knocked down using siRNA or CRISPR.
Visualizing the LRH-1 Pathway
Caption: Simplified LRH-1 signaling pathway and point of this compound inhibition.
References
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
-
Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol.
-
Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol.
-
Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412.
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Mamrosh, J. L., et al. (2014). Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution. eLife.
-
Wikipedia. Liver receptor homolog-1.
-
Promega Corporation. Caspase-Glo® 3/7 Assay.
-
STEMCELL Technologies. Caspase-3/7 Activity Plate Reader Assay Kit, Green.
-
Journal of Visualized Experiments. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.
-
Boster Bio. Caspase-3, 7 Activity Assay Kit.
-
Seitz, C., et al. (2019). The orphan nuclear receptor LRH-1/NR5A2 critically regulates T cell functions. Science Advances.
-
Lee, Y. K., et al. (2018). LRH-1 regulates hepatic lipid homeostasis and maintains arachidonoyl phospholipid pools critical for phospholipid diversity. JCI Insight.
-
PubMed. The orphan nuclear receptor LRH-1/NR5a2 critically regulates T cell functions.
-
National Center for Biotechnology Information. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer.
-
Corbo, V., et al. (2021). Another One Bites the Gut: Nuclear Receptor LRH-1 in Intestinal Regeneration and Cancer. International Journal of Molecular Sciences.
-
Mudd, J. L., et al. (2016). LRH-1 drives colon cancer cell growth by repressing the expression of the CDKN1A gene in a p53-dependent manner. Nucleic Acids Research.
-
National Center for Biotechnology Information. LRH-1 drives hepatocellular carcinoma partially through induction of c-myc and cyclin E1, and suppression of p21.
-
Fletterick, R. J., et al. (2012). Silencing LRH-1 in colon cancer cell lines impairs proliferation and alters gene expression programs. PNAS.
-
National Center for Biotechnology Information. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1.
-
ResearchGate. LRH-1 expression levels and knockdown.
-
ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
-
National Center for Biotechnology Information. The impact of cellular environment on in vitro drug screening.
-
Oncotarget. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
-
Taylor & Francis Online. The Impact of Cellular Environment on In Vitro Drug Screening.
-
American Society for Microbiology. Liver Receptor Homolog 1 Is a Negative Regulator of the Hepatic Acute-Phase Response.
-
ResearchGate. (PDF) Structure-Based Discovery of Antagonists of Nuclear Receptor LRH-1.
-
MilliporeSigma. Cell Culture Troubleshooting.
-
Creative Biolabs. Western Blot Protocol & Troubleshooting.
-
Emory Theses and Dissertations. Development and characterization of synthetic modulators of nuclear receptor LRH-1.
-
ResearchGate. Predicted mode of binding for the identified LRH-1 antagonists.
-
National Center for Biotechnology Information. Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution.
-
Abcam. Protocols for Western blot.
-
Infoscience EPFL. Deciphering the Role of LRH-1 in Liver Intermediary Metabolism and Cancer.
-
TargetMol. liver receptor homolog-1 (lrh1, nr5a2).
-
PubMed. LRH-1 (liver receptor homolog-1) derived affinity peptide ligand to inhibit interactions between β-catenin and LRH-1 in pancreatic cancer cells.
-
Thermo Fisher Scientific. 2024 Guide to Quantitative Western Blot Publication.
-
eLife. Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution.
Sources
- 1. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liver receptor homolog-1 (lrh1, nr5a2) — TargetMol Chemicals [targetmol.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. 2024 Western Blot Publication Guide - Life in the Lab [thermofisher.com]
- 7. Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. stemcell.com [stemcell.com]
- 14. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. Another One Bites the Gut: Nuclear Receptor LRH-1 in Intestinal Regeneration and Cancer [mdpi.com]
Validation & Comparative
Technical Comparison Guide: LRH-1 Modulation via ML-179 vs. RJW100
Executive Summary
This guide provides a technical analysis contrasting ML-179 , a potent inverse agonist, with RJW100 , a synthetic agonist, targeting the Liver Receptor Homolog-1 (LRH-1/NR5A2).[1] While both compounds target the ligand-binding domain (LBD) of LRH-1, they induce diametrically opposite conformational states, driving distinct gene expression profiles and therapeutic outcomes.[2] this compound is primarily utilized in oncology to repress tumor cell proliferation, whereas RJW100 is explored for metabolic regulation and resolution of endoplasmic reticulum (ER) stress.
Mechanistic Divergence: Inverse Agonism vs. Agonism
The core distinction lies in how these small molecules remodel the LRH-1 Ligand Binding Domain (LBD), specifically affecting the positioning of Helix 12 (H12), the molecular switch for transcriptional activity.
This compound (Inverse Agonist)[3][4]
-
Mechanism: this compound binds to the hydrophobic pocket of LRH-1 and destabilizes the active conformation. It prevents the recruitment of co-activators (e.g., SRC-1, Tif2) and potentially enhances the affinity for co-repressors (e.g., NCoR, SMRT).
-
Structural Consequence: Displaces H12 or alters the AF-2 surface to sterically hinder co-activator docking.
-
Key Outcome: Basal constitutive activity of LRH-1 is suppressed below baseline levels.
RJW100 (Agonist)[5][6]
-
Mechanism: RJW100 (specifically the RR-enantiomer) stabilizes the active conformation of the LBD. It fills the hydrophobic pocket and forms specific polar interactions (e.g., with Thr352) that lock H12 in the agonist position.
-
Structural Consequence: Creates a continuous electrostatic surface favorable for the LXXLL motifs of co-activators.
-
Key Outcome: Amplifies transcriptional output of target genes significantly above basal levels.
Pathway Visualization
The following diagram illustrates the divergent signaling cascades initiated by these two compounds.
Figure 1: Divergent signaling pathways of LRH-1 modulation. RJW100 promotes co-activator assembly, while this compound enforces repression.
Functional & Therapeutic Comparison
The physiological impact of these compounds is tissue-dependent. RJW100 mimics the natural phospholipid ligand effects in the liver/gut, while this compound acts as a pharmacological brake in oncogenic contexts.
Data Summary Table
| Feature | This compound (Inverse Agonist) | RJW100 (Agonist) |
| Primary Class | Inverse Agonist | Agonist (reversible) |
| Chemical Scaffold | Pyrimidine / Urea derivative | Hexahydropentalene |
| Potency | IC₅₀ ~320 nM (Reporter Assay) | EC₅₀ ~250 nM (pEC₅₀ 6.6) |
| Target Genes | Represses: CYP19A1 (Aromatase), CCND1, MMP9 | Induces: NR0B2 (SHP), CYP8B1, PLK3, miR-200c |
| Key Physiological Effect | Inhibition of proliferation & motility | Resolution of ER stress; Bile acid regulation |
| Therapeutic Focus | ER-negative Breast Cancer, Pancreatic Cancer | NASH, Type 2 Diabetes, IBD |
| Binding Mode | Destabilizes AF-2 / Helix 12 | Stabilizes AF-2 / Helix 12 via water network |
Experimental Protocols for Characterization
To objectively differentiate these compounds in a laboratory setting, the following self-validating protocols are recommended.
Protocol A: Luciferase Reporter Assay (Differentiation Screen)
This assay measures the transcriptional output of LRH-1. It is the gold standard for distinguishing agonism from inverse agonism.
Materials:
-
HEK293T cells.[3]
-
Expression Vector: pcDNA3.1-hLRH1.
-
Reporter Vector: pGL3-SHP-Luc (contains LRH-1 response elements from the SHP promoter) or pGL3-Cyp19-Luc.
-
Control: Renilla luciferase (for normalization).
Workflow:
-
Seeding: Plate HEK293T cells in 96-well white-walled plates (20,000 cells/well).
-
Transfection: After 24h, co-transfect hLRH1 plasmid, Reporter plasmid, and Renilla plasmid using a lipid-based reagent (e.g., Lipofectamine).
-
Treatment: 6h post-transfection, treat cells with:
-
Vehicle (DMSO 0.1%)
-
RJW100 (Dose curve: 10 nM – 10 µM)
-
This compound (Dose curve: 10 nM – 10 µM)
-
-
Incubation: Incubate for 18-24 hours.
-
Readout: Lyse cells and add Dual-Luciferase substrate. Measure Luminescence.
Validation Criteria:
-
RJW100: Must show a dose-dependent increase in signal (>2-fold over Vehicle).
-
This compound: Must show a dose-dependent decrease in signal (<50% of Vehicle) due to repression of basal LRH-1 activity.
Protocol B: Differential Scanning Fluorimetry (DSF)
DSF (Thermal Shift) validates direct physical binding to the receptor LBD.
Workflow:
-
Protein Prep: Purify Recombinant Human LRH-1 LBD (residues 296–541).
-
Mix: In a qPCR plate, mix 5 µM protein, 5x SYPRO Orange dye, and 50 µM Compound (this compound or RJW100).
-
Run: Perform melt curve analysis (25°C to 95°C, 1°C/min ramp) on a RT-PCR machine.
-
Analysis: Calculate the Melting Temperature (
).
Expected Results:
-
RJW100: Significant positive shift (
) indicating stabilization of the compact active structure. -
This compound: May show a smaller shift or a negative shift depending on whether the inactive conformation is thermodynamically more or less stable than the apo-state, but typically shows binding-induced stabilization distinct from the agonist profile.
Experimental Workflow Diagram
Figure 2: Integrated workflow for distinguishing LRH-1 modulators using functional and biophysical assays.
Synthesis and Editorial Insight
The choice between this compound and RJW100 is not merely about activation versus inhibition; it is about the downstream biological context.
-
Use RJW100 when the goal is to restore metabolic homeostasis . In models of non-alcoholic steatohepatitis (NASH) or colitis, LRH-1 signaling is often protective. RJW100 recruits Tif2, driving the expression of Cyp8b1 and Plk3, which aids in bile acid pool remodeling and ER stress resolution.
-
Use this compound when the goal is to disrupt oncogenic drivers . In breast and pancreatic cancers, LRH-1 is often overexpressed and drives cell cycle progression (via Cyclin D1/E1) and steroidogenesis (Aromatase). This compound effectively "turns off" this driver, making it a critical probe for studying LRH-1 dependency in tumors.
Critical Note on Chemical Handling: RJW100 is often synthesized as a racemate. However, the (RR)-enantiomer is the active agonist. When sourcing or synthesizing, enantiomeric purity is crucial for reproducible EC50 values. This compound, being a non-steroidal synthetic, generally possesses higher metabolic stability than phospholipid-based natural ligands.
References
-
Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2). Source: NCBI Probe Reports.[4] URL:[Link]
-
Enantiomer-specific activities of an LRH-1 and SF-1 dual agonist. Source: Scientific Reports (Nature). URL:[Link]
-
Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design. Source: Journal of Medicinal Chemistry (PMC).[5] URL:[Link]
-
Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution. Source: eLife.[6] URL:[Link]
-
Discovery of the First Low Nanomolar Liver Receptor Homolog-1 (LRH-1) Agonist. Source: ACS Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution | eLife [elifesciences.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
